![molecular formula C13H17ClN2O2 B4712887 N'-(3-chloro-2-methylphenyl)-N,N-diethylethanediamide](/img/structure/B4712887.png)
N'-(3-chloro-2-methylphenyl)-N,N-diethylethanediamide
Overview
Description
N-(3-chloro-2-methylphenyl)-N,N-diethylethanediamide, commonly known as metolachlor, is a widely used herbicide in agriculture. It belongs to the chloroacetamide family of herbicides and is primarily used to control annual grasses and certain broadleaf weeds in crops such as corn, soybeans, and cotton. Metolachlor is known for its effectiveness and versatility in controlling weeds, but it also has certain limitations and potential risks associated with its use.
Mechanism of Action
Metolachlor works by inhibiting the synthesis of fatty acids in plants, leading to the disruption of cell membrane integrity and ultimately causing plant death. It is absorbed by the roots and shoots of the target plants and translocated throughout the plant, providing systemic control.
Biochemical and Physiological Effects:
Metolachlor has been shown to have minimal toxicity to humans and animals, with no significant adverse effects reported at typical exposure levels. However, it can have negative effects on non-target organisms such as aquatic plants, insects, and microorganisms. It can also persist in soil and water for extended periods, potentially leading to long-term environmental impacts.
Advantages and Limitations for Lab Experiments
Metolachlor has several advantages for use in lab experiments, including its effectiveness in controlling weeds, its systemic activity, and its relatively low toxicity to humans and animals. However, it also has certain limitations, such as its potential impact on non-target organisms and the environment, and its persistence in soil and water.
Future Directions
There are several potential future directions for research on metolachlor, including:
1. Development of new formulations or delivery methods to improve efficacy and reduce environmental impact.
2. Investigation of the potential impacts of metolachlor on non-target organisms and the environment.
3. Exploration of the potential use of metolachlor in combination with other herbicides or pesticides to improve weed control and reduce environmental impact.
4. Study of the potential long-term effects of metolachlor on soil health and microbial communities.
5. Development of alternative, more sustainable weed control methods that reduce reliance on herbicides such as metolachlor.
In conclusion, metolachlor is a widely used herbicide that has been extensively studied for its efficacy and environmental impact. While it has several advantages for use in agriculture and lab experiments, it also has certain limitations and potential risks associated with its use. Further research is needed to fully understand the impacts of metolachlor and to develop more sustainable weed control methods.
Scientific Research Applications
Metolachlor has been extensively studied for its efficacy and environmental impact in agriculture. Research has shown that metolachlor can effectively control weeds in crops such as corn, soybeans, and cotton, and can improve crop yield and quality. However, it has also been shown to have potential risks to non-target organisms and the environment, such as leaching into groundwater and causing ecological damage.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-N',N'-diethyloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-4-16(5-2)13(18)12(17)15-11-8-6-7-10(14)9(11)3/h6-8H,4-5H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQMGWQAQXQPDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NC1=C(C(=CC=C1)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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